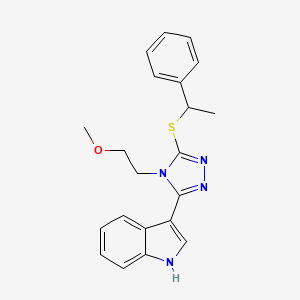
3-(4-(2-methoxyethyl)-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-(2-methoxyethyl)-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole is a useful research compound. Its molecular formula is C21H22N4OS and its molecular weight is 378.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Derivative Formation
The chemical compound 3-(4-(2-methoxyethyl)-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole is part of a larger family of compounds involving indole and triazole derivatives. These compounds are often synthesized for various applications in scientific research. For instance, the synthesis of novel indole-benzimidazole derivatives involves the preparation of indole carboxylic acids, which are then condensed with substituted o-phenylenediamines. This process is crucial for forming combined indole-benzimidazoles, which are valuable in chemical research (Wang et al., 2016).
Biological Activities
Research on derivatives of Indole shows significant biological activities. The synthesis and evaluation of new 1-Phenyl, 3-Ethoxycarbonyl, 5-Hydroxy Indole derivatives as potential antimicrobial agents is one example. These derivatives are synthesized through a series of reactions and evaluated for their antimicrobial potential, indicating their applications in the development of new pharmaceutical compounds (Kalshetty et al., 2012).
Electrochemical and Biocidal Properties
Some indole derivatives exhibit unique electrochemical and biocidal properties. For instance, the synthesis and evaluation of nanomeric fused cyclic thiosemicarbazones and their mercuric(II) salts demonstrate their use in voltammetric determination and as molluscicidal agents, showcasing their potential in environmental and analytical chemistry (Makki et al., 2014).
Conducting Polymers and Electrochromic Properties
The electropolymerization of thieno[3,2-b]indoles, including variants like 6-methoxythieno[3,2-b]indole, leads to the formation of electroactive polymer films. These films, characterized by various analytical techniques, reveal significant differences in electrochemical and physicochemical properties based on the location and effects of substituents. Such studies contribute to the development of new conducting materials (Mezlova et al., 2005).
Antioxidant and Antimicrobial Evaluation
Indole derivatives also demonstrate antioxidant and antimicrobial properties. The synthesis and evaluation of 4-substituted-1H-1,2,4-triazole derivatives for their in vitro scavenging of radicals and lipid peroxidation inhibition effects, as well as their antimicrobial properties, are critical in understanding their potential therapeutic applications (Baytas et al., 2012).
Antimicrobial Activity and Synthesis Techniques
The efficient regioselective synthesis of 1,2,4-Triazoles and their antimicrobial evaluation indicate the versatility of these compounds in medical chemistry. Such research facilitates the development of novel antimicrobial agents (Mansueto et al., 2014).
特性
IUPAC Name |
3-[4-(2-methoxyethyl)-5-(1-phenylethylsulfanyl)-1,2,4-triazol-3-yl]-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4OS/c1-15(16-8-4-3-5-9-16)27-21-24-23-20(25(21)12-13-26-2)18-14-22-19-11-7-6-10-17(18)19/h3-11,14-15,22H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOUDFZGUNUYPBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)SC2=NN=C(N2CCOC)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

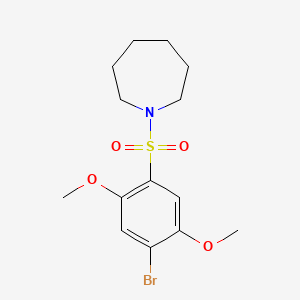
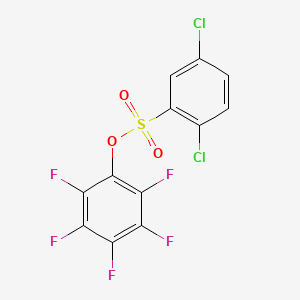
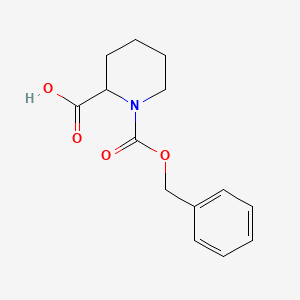
![7-CHLORO-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-3-[3-(TRIFLUOROMETHYL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2599918.png)
![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)isonicotinamide](/img/structure/B2599919.png)
![N-(1-Cyanocyclohexyl)-2-[2-(4-fluorophenyl)-4-hydroxypyrrolidin-1-yl]acetamide](/img/structure/B2599920.png)
![4-[(5-Carbamoylpyridin-2-yl)amino]cyclohexane-1-carboxylic acid](/img/structure/B2599921.png)
![2-bromo-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2599922.png)
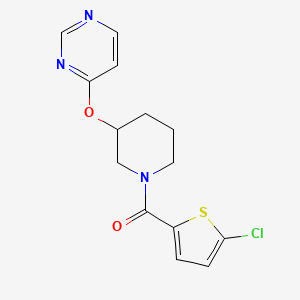
![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine](/img/structure/B2599924.png)
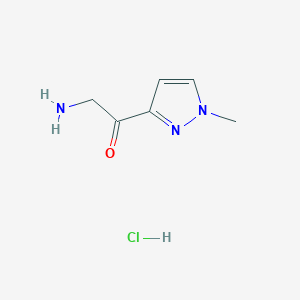
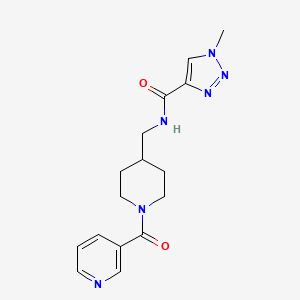
![N-(3-cyclopropyl-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2599928.png)
